4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c20-13-15-1-3-17(4-2-15)19(23)21-14-16-5-9-22(10-6-16)18-7-11-24-12-8-18/h1-4,16,18H,5-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTUYMOSLNPMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the construction of the thiopyran ring followed by the introduction of the piperidine and cyano groups. One common synthetic route includes:
Formation of the Thiopyran Ring: : This can be achieved through the cyclization of appropriate precursors, such as 1,4-diketones or 1,4-diamines, under acidic conditions.
Introduction of the Piperidine Ring: : The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine nucleophile.
Attachment of the Cyano Group: : The cyano group is typically introduced through reactions involving cyanide sources, such as potassium cyanide or sodium cyanide, under controlled conditions to ensure safety and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid derivative.
Reduction: : The major product is the corresponding amine.
Substitution: : The major products depend on the specific nucleophile used and the position of substitution.
Scientific Research Applications
4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, particularly for conditions involving the central nervous system or cardiovascular system.
Industry: : The compound's unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, modulating their activity to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Thiopyran Scaffolds
The piperidine-thiopyran scaffold is critical for binding affinity and selectivity. Compounds sharing this core but differing in substituents include:
3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide
- Structure: Replaces the 4-cyanobenzoyl group with a 3-phenylpropanamide chain.
- Properties : Molecular weight 346.5 (C20H30N2OS). Lacks data on bioactivity but shares conformational features with the target compound .
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- Structure : Substitutes the benzamide with a cyclohexenecarboxamide group.
- Properties: Molecular weight 322.5 (C18H30N2OS). No reported activity data, but structural simplicity may reduce steric hindrance compared to the target compound .
Comparison Table 1: Core Scaffold Derivatives
Benzamide Derivatives with Varied Substituents
Benzamide scaffolds are common in medicinal chemistry. Key comparisons include:
2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide
- Structure : Dichlorobenzamide with a naphthalenylmethyl-piperidine group.
- Activity: IC50 ~110,000 nM (GABA transporter inhibition) . The dichloro substitution and bulky naphthalene group reduce potency compared to the target compound’s cyanophenyl group.
4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}-benzamide
- Structure : Features dual methylbenzoyl groups.
- Properties : Crystal structure reveals a trans-oriented benzene arrangement and hydrogen-bonded chains, suggesting solid-state stability differences compared to the target compound .
Comparison Table 2: Benzamide Derivatives
Functional Group Impact on Activity
- Cyanophenyl vs. Chlorophenyl: The target compound’s 4-cyano group enhances CSF1R binding affinity compared to dichlorophenyl derivatives, which exhibit weaker GABA transporter inhibition .
- Thiopyran vs. Thiazole : Replacing thiopyran with thiazole (e.g., in N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide) increases molecular weight (446.6 vs. 362.5) and introduces heterocyclic diversity, but activity data remain unreported .
Research Implications
The structural flexibility of the benzamide-piperidine-thiopyran scaffold allows for tuning pharmacokinetic and target-binding properties. For example:
- Electron-Withdrawing Groups (e.g., cyano): Improve receptor selectivity (as seen in CSF1R targeting ).
- Bulky Substituents (e.g., naphthalene) : May reduce potency due to steric clashes .
Biological Activity
4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. The compound is characterized by its interaction with various biological targets, notably the kappa-opioid receptor (KOR). This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₃N₃OS, with a molecular weight of approximately 353.47 g/mol. Its structure includes a piperidine ring and a thiopyran moiety, which contribute to its unique pharmacological properties.
The primary mechanism of action for this compound involves its role as a selective antagonist at the kappa-opioid receptor (KOR). By blocking KOR activation, it modulates signaling pathways associated with pain perception and mood regulation. This action is particularly relevant in research focused on pain management and addiction treatment.
Biochemical Pathways
The blockade of KOR by this compound alters downstream effects involved in opioid signaling pathways, which are crucial for regulating pain and stress responses. This compound has shown efficacy in preclinical models, demonstrating its potential as a therapeutic agent.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Antinociceptive Effects
In animal studies, the compound has been shown to produce antinociceptive effects, suggesting its potential use in pain management therapies. For instance, it effectively antagonizes the secretion of prolactin induced by KOR agonists in mice models.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. These properties are critical for its development as a pharmaceutical agent.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antinociceptive effects in rodent models; demonstrated significant pain relief through KOR antagonism. |
| Study 2 | Evaluated pharmacokinetics; showed good oral bioavailability and low toxicity profiles. |
| Study 3 | Assessed the impact on mood regulation; indicated potential benefits in treating mood disorders linked to opioid receptor activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
